

Introduction: Addressing the Microplastic Quantification Challenge

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Solvent violet 13*

Cat. No.: *B083482*

[Get Quote](#)

The pervasive contamination of ecosystems with microplastics (MPs), plastic particles less than 5 mm in size, presents a significant analytical challenge. Traditional methods for identifying and quantifying these particles, such as Fourier-Transform Infrared (FTIR) and Raman Spectroscopy, provide detailed chemical information but are often labor-intensive, time-consuming, and require expensive equipment, limiting sample throughput.^{[1][2][3]} This bottleneck hinders large-scale environmental monitoring and risk assessment.

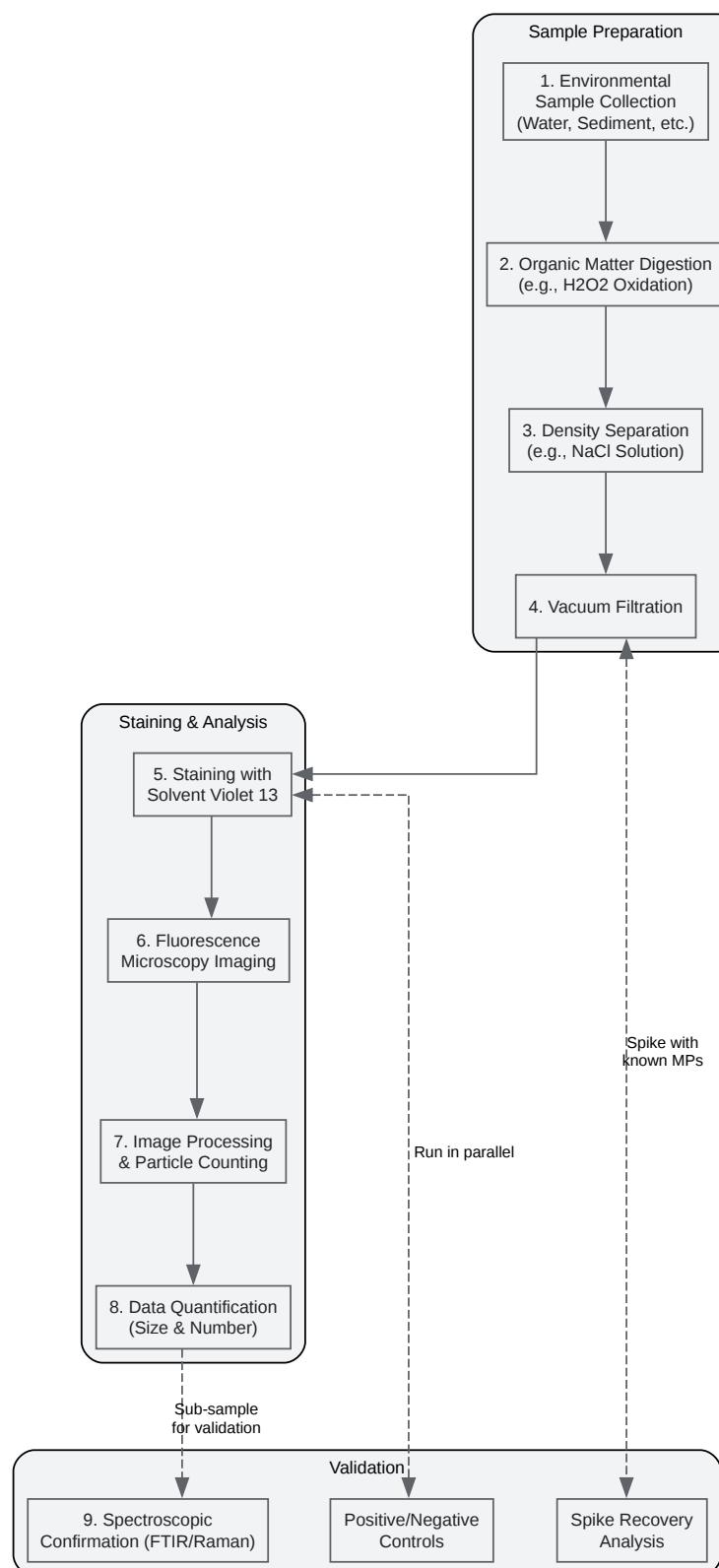
Fluorescent staining has emerged as a cost-effective and high-throughput alternative for the rapid detection of MPs.^{[4][5]} The hydrophobic dye Nile Red is the most commonly used stain for this purpose, preferentially adsorbing to plastic surfaces and causing them to fluoresce under specific wavelengths.^{[4][5][6]} However, the exploration of other solvatochromic dyes is crucial for developing a broader toolkit for microplastic analysis.

This application note presents a detailed framework and protocol for the quantification of microplastics using **Solvent Violet 13**. **Solvent Violet 13** (CAS No. 81-48-1) is a hydrophobic, oil-soluble anthraquinone dye primarily used for coloring various resin plastics, including polyester, polystyrene, and ABS.^{[7][8][9]} Its inherent affinity for polymers, insolubility in water, and good heat and light resistance make it a promising candidate for microplastic staining.^{[10][11][12]} This protocol is structured to be a self-validating system, incorporating essential quality control and confirmation steps adapted from established fluorescent staining methodologies.

Principle of the Method: Hydrophobic Adsorption and Fluorescence

The quantification method is based on the hydrophobic nature of both microplastics and the **Solvent Violet 13** dye. As a non-polar compound, **Solvent Violet 13** is insoluble in water but soluble in organic solvents.^{[7][11]} When a solution of the dye is applied to an environmental sample containing microplastics, the dye preferentially partitions from its solvent carrier and adsorbs onto the lipophilic surfaces of the plastic polymers. Natural inorganic materials like sand and minerals remain unstained. While some organic matter may also be stained, a proper sample digestion step can minimize this interference.^[5] Once adsorbed, the dye imparts a distinct color to the plastic particles, which can then be visualized and quantified using fluorescence microscopy.

Materials and Reagents


Material/Reagent	Specifications
Solvent Violet 13	CAS: 81-48-1; $C_{21}H_{15}NO_3$
Acetone	ACS Grade or higher
Ethanol	95-100%, ACS Grade
n-Hexane	ACS Grade or higher
Hydrogen Peroxide (H_2O_2)	30-35% (w/v) solution
Iron(II) Sulfate Heptahydrate ($FeSO_4 \cdot 7H_2O$)	ACS Grade (for Fenton's reagent)
Sodium Chloride (NaCl) or Zinc Chloride ($ZnCl_2$)	ACS Grade (for density separation)
Ultrapure Water	18.2 $M\Omega \cdot cm$
Reference Microplastics	Polystyrene, Polyethylene, PET beads (various sizes)
Filtration Membranes	Glass fiber or polycarbonate filters (e.g., 1.2 μm pore size)[13]
Glassware	Beakers, graduated cylinders, petri dishes
Safety Equipment	Fume hood, safety glasses, lab coat, chemical-resistant gloves

Instrumentation

- Fluorescence Microscope: Equipped with appropriate filter sets. An excitation wavelength in the blue or green range (e.g., 450-500 nm) is a logical starting point, with emission captured using a long-pass filter (>550 nm).[14] Note: Optimal excitation and emission wavelengths for **Solvent Violet 13** on various polymers must be determined empirically.
- Vacuum Filtration Unit: With a pump and filter holder.
- Image Analysis Software: Open-source software such as ImageJ or Fiji with particle analysis plugins.

Experimental Workflow Diagram

The overall process from sample collection to data analysis is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for microplastic quantification using **Solvent Violet 13**.

Detailed Experimental Protocol

Part A: Sample Preparation (General Guideline)

The goal of sample preparation is to isolate plastic particles from the complex environmental matrix.

- **Organic Matter Removal:** For samples rich in organic material (e.g., wastewater sludge, biological tissues), digestion is critical to prevent false positives.[5][13]
 - Place the sample (e.g., 500 mL of water) in a glass beaker.
 - Add 20 mL of 30-35% H₂O₂ and a few crystals of FeSO₄·7H₂O (Fenton's reagent).[13]
 - Heat the solution to 80°C for at least 4 hours, then allow it to cool. This step must be performed in a fume hood with appropriate personal protective equipment (PPE).
- **Density Separation:** This step separates lighter plastic particles from heavier inorganic materials like sand and sediment.
 - Prepare a saturated salt solution (e.g., NaCl at ~1.2 g/mL or ZnCl₂ at ~1.6 g/mL).
 - Add the salt solution to the digested sample, stir thoroughly, and allow it to settle for at least 1 hour.[13] Microplastics will float to the surface.
 - Carefully decant or collect the supernatant containing the microplastics.[14]
- **Filtration:**
 - Set up the vacuum filtration unit with a glass fiber or polycarbonate membrane filter.
 - Filter the supernatant from the density separation step.
 - Rinse the filter with ultrapure water to remove any remaining salt solution.

- Place the filter in a clean, covered glass petri dish and allow it to air dry completely in a dust-free environment.

Part B: Staining Protocol

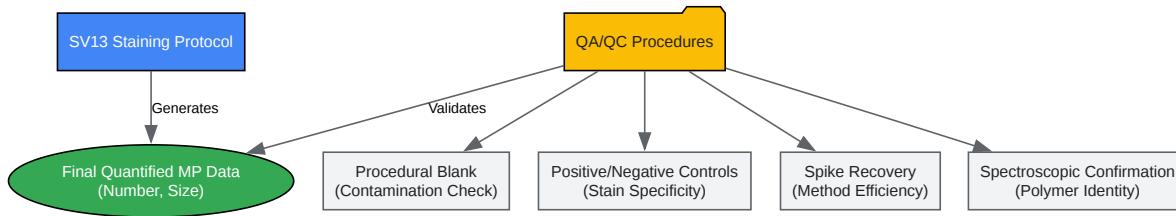
Causality Note: The choice of solvent is critical. Solvents like acetone or n-hexane are effective at dissolving the dye but can also damage certain polymers like polystyrene.[15][16] An acetone/water mixture [25% v/v] has been shown to mitigate polymer degradation while maintaining strong fluorescence for Nile Red and is a recommended starting point.[17]

- Prepare Staining Solution: In a fume hood, prepare a 1 g/L stock solution of **Solvent Violet 13** in acetone. From this, create a working solution of 1 mg/L in the chosen solvent system (e.g., 25% acetone in ultrapure water). The optimal concentration should be determined empirically to maximize signal-to-noise ratio.
- Apply the Stain:
 - Place the dried filter paper containing the sample into a clean glass petri dish.
 - Add enough of the **Solvent Violet 13** working solution to completely cover the filter surface (typically 2-5 mL).
 - Cover the petri dish and incubate in the dark for 30 minutes to allow the dye to adsorb onto the plastic surfaces.[13]
- Rinse and Dry:
 - After incubation, carefully remove the staining solution using a pipette.
 - Gently rinse the filter with a small amount of ethanol to remove excess, unbound dye.[14]
 - Allow the filter to air dry completely in the dark.

Part C: Imaging and Quantification

- Microscope Setup: Place the dried, stained filter onto a glass slide on the microscope stage. Using the appropriate filter cube, excite the sample and capture fluorescent images. Ensure

that imaging parameters (exposure time, gain) are kept consistent across all samples for comparability.


- Image Analysis:
 - Open the captured images in ImageJ/Fiji.
 - Convert the images to 8-bit or 16-bit grayscale.
 - Apply a threshold to segment the fluorescent particles from the dark background. The "Analyze Particles" function can then be used to automatically count the particles and measure their properties, such as area, perimeter, and circularity.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of the data, a robust quality assurance and quality control (QA/QC) plan is essential. This transforms the protocol into a self-validating system.

- Positive and Negative Controls: Concurrently run the staining protocol on filters containing known microplastic particles (positive control) and on filters containing only natural materials like sand, wood fibers, and shell fragments (negative controls). The positive control confirms the dye is working, while the negative control assesses the degree of non-specific staining.
- Procedural Blanks: Process a filter with only ultrapure water through the entire protocol (digestion, separation, staining) to account for any background contamination.
- Spiked Sample Recovery: Spike a real environmental sample with a known number and type of reference microplastics before the sample preparation step. The recovery rate (percentage of spiked MPs successfully quantified) should be calculated to assess the efficiency of the entire method. Recovery rates of 98% have been achieved with similar methods.^[6]
- Spectroscopic Confirmation: Since fluorescence microscopy identifies potential plastics, definitive polymer identification requires confirmation. A representative subset of fluorescent particles (e.g., 10%) should be isolated from the filter and analyzed using FTIR or Raman spectroscopy.^{[4][18]} This step validates that the fluorescent particles being counted are indeed synthetic polymers.

Validation Logic Diagram

[Click to download full resolution via product page](#)

Caption: Logical framework for ensuring data trustworthiness and validation.

Data Presentation and Interpretation

Results should be reported clearly, including data from all validation steps.

Table 1: Example Data Summary for a Water Sample

Parameter	Result
Sample Volume	1.0 L
Total Fluorescent Particles Detected	157 particles
Procedural Blank Count	4 particles
Corrected Particle Count	153 particles/L
Size Range	20 µm - 1500 µm
Spike Recovery Rate (Polystyrene, 100 µm)	92%
Spectroscopic Confirmation (n=15)	13/15 confirmed as plastic (87%)
Confirmed Polymer Types	Polyethylene (PE), Polypropylene (PP), Polystyrene (PS)

This comprehensive reporting provides a clear picture of the microplastic load and the confidence in the measurement.

References

- Meyers, N., Catarino, A. I., Declerq, A. M., et al. (2022). Detection and identification of microplastics in biota using Nile red and machine learning: validation of an innovative, cost-effective. Research Square. (Note: This is a preprint, used for methodological insight).
- Prata, J. C., Reis, V., da Costa, J. P., et al. (2021). Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy. *Applied Sciences*.
- Corradini, F., Meza, P., Eguiluz, R., et al. (2021). Dyeing to Know: Harmonizing Nile Red Staining Protocols for Microplastic Identification. *Polymers*.
- Shim, W. J., Song, Y. K., Jeung, S. H., et al. (2016). Identification and quantification of microplastics using Nile Red staining. *Marine Pollution Bulletin*.
- Maes, T., van der Meulen, M. D., Devriese, L. I., et al. (2017). Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy. *Environmental Science & Technology*. (Referenced within other articles).
- TIANKUN Dye Manufacturer & Supplier. (2023). Applications of **Solvent Violet 13**.
- Jinan Ogilvy Chemical Co., Ltd. **Solvent Violet 13**.
- Lin, S., et al. (2024). Dyeing to Know: Optimizing Solvents for Nile Red Fluorescence in Microplastics Analysis. *ChemRxiv*.
- Rhodamine b dye. **Solvent Violet 13**, Transparent Violet B.
- Tam, C., et al. (2022). Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis. *Journal of Hazardous Materials*.
- SOLEN. (2023). Identification of microplastics using Nile Red (NR) Staining.
- Sturm, M.T., Horn, H. & Schuh, K. (2021). The potential of fluorescent dyes—a comparative study of Nile red and three derivatives for the detection of microplastics. *Analytical and Bioanalytical Chemistry*.
- Müller, Y. K., et al. (2020). Microplastic analysis using chemical extraction followed by LC-UV analysis: a straightforward approach to determine PET content in environmental samples. *Environmental Sciences Europe*.
- Gela, A., et al. (2023). Comparative Assessment of Protocols for Microplastic Quantification in Wastewater. *Toxics*.
- Castelvetro, V., et al. (2021). New methodologies for the detection, identification, and quantification of microplastics and their environmental degradation by-products. *Pure and Applied Chemistry*.
- Scribd. Microplastics Detection Protocol-1.

- Grbic, J., et al. (2020). Separation and analysis of microplastics and nanoplastics in complex environmental samples. *Analytical and Bioanalytical Chemistry*.
- Wang, C., et al. (2022). Analytical methods for microplastics in the environment: a review. *TrAC Trends in Analytical Chemistry*.
- Google Patents. CN105237417B - Synthetic method for **solvent violet 13**.
- Baoxu Chemical. solvent dye violet 13(b), CAS 81-48-1 Mfg.
- Lee, J., et al. (2021). Methods of Analyzing Microsized Plastics in the Environment. *Applied Sciences*.
- Google Patents. CN105237417A - Synthetic method for **solvent violet 13**.
- PubChem. **Solvent Violet 13**.
- Wiley Analytical Science. (2019). Identification of Microplastics in Environmental Samples.
- Xcolor Pigment. **Solvent violet 13**|CAS NO.81-48-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The potential of fluorescent dyes-comparative study of Nile red and three derivatives for the detection of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Analyzing Microsized Plastics in the Environment [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy | MDPI [mdpi.com]
- 5. Identification of microplastics using Nile Red (NR) Staining - Solen [solenvn.com]
- 6. Identification and quantification of microplastics using Nile Red staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Violet 13, a Colorant for Resin Plastics - Solvent Violet 13 and Solvent Violet 13 CAS 81-48-1 [qinmuchaem888.en.made-in-china.com]
- 8. Solvent Violet 13 [jnogilvychem.com]
- 9. Solvent Violet 13, Transparent Violet B [xcwydyes.com]

- 10. Applications of Solvent Violet 13 - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. CorSol® 3013 Solvent Violet 13 | Fineland Chem [finelandchem.com]
- 12. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: Addressing the Microplastic Quantification Challenge]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083482#quantification-of-microplastics-using-solvent-violet-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com